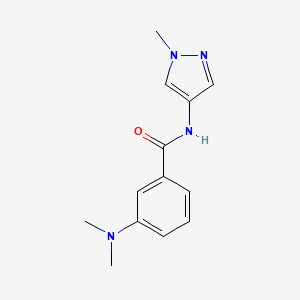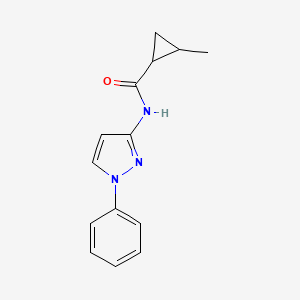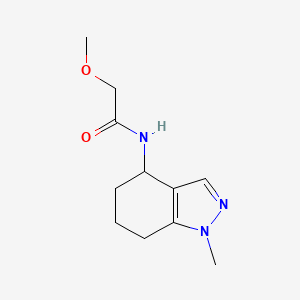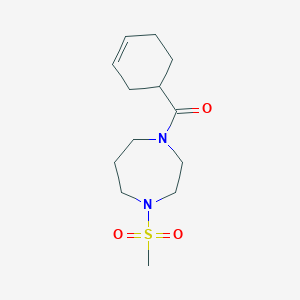
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide, also known as DMAMCL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide exerts its biological effects by binding to specific target proteins and modulating their activity. In cancer cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the death of cancer cells. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of inhibitors of various target proteins, including protein kinases and proteases.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the target protein and cell type. In cancer cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In normal cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to have low toxicity and minimal effects on cell viability and proliferation. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of drugs with improved pharmacological properties, such as increased potency, selectivity, and metabolic stability.
実験室実験の利点と制限
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide also has some limitations, including its relatively low solubility in water and some organic solvents, which can limit its use in certain assays. Additionally, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can be sensitive to air and light, which can affect its stability over time.
将来の方向性
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has several potential future directions, including its use as a scaffold for the design of novel drugs with improved pharmacological properties, such as increased potency, selectivity, and metabolic stability. Additionally, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide could be used as a building block for the synthesis of functional materials with potential applications in optoelectronics and sensing. Further research is needed to fully explore the potential of 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide in these and other fields.
合成法
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can be synthesized through a multi-step process, starting with the reaction of 4-bromobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with dimethylamine and hydrogen gas in the presence of palladium on carbon catalyst to yield 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide.
科学的研究の応用
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In material science, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a building block for the synthesis of functional materials with potential applications in optoelectronics and sensing.
特性
IUPAC Name |
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(2)12-6-4-5-10(7-12)13(18)15-11-8-14-17(3)9-11/h4-9H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKOPHAZJIGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)



![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)